molecular formula C20H14O5 B3029423 10-Hydroxy-3,3-dimethylbenzofuro[3,2-c]pyrano[3,2-g]chromen-7(3H)-one CAS No. 65639-51-2

10-Hydroxy-3,3-dimethylbenzofuro[3,2-c]pyrano[3,2-g]chromen-7(3H)-one

Cat. No. B3029423
CAS RN: 65639-51-2
M. Wt: 334.3 g/mol
InChI Key: CTYFEXJZZVARFM-UHFFFAOYSA-N
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Description

The compound “10-Hydroxy-3,3-dimethylbenzofuro[3,2-c]pyrano[3,2-g]chromen-7(3H)-one” is a derivative of pyrano[3,2-c]chromene . Pyrano[3,2-c]chromene derivatives are known for their biological activities and are often synthesized for use as inhibitors, such as acetylcholinesterase (AChE) inhibitors .


Synthesis Analysis

Pyrano[3,2-c]chromene derivatives have been synthesized through an asymmetric domino reaction of 4-hydroxy-2H-chromen-2-ones with malononitriles . The targeted molecules were obtained in excellent yields and enantioselectivities (up to 94% yield, 99% ee) . Another method involves the synthesis of carbohydrate fused pyrano[3,2-c]pyranone derivatives starting from 2-C-formyl galactal and 2-C-formyl glucal, reacting with various 4-hydroxycoumarins .


Molecular Structure Analysis

The molecular structure of pyrano[3,2-c]chromene derivatives is complex and involves several functional groups. The structure is characterized by the presence of a pyrano ring fused with a chromene ring .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of pyrano[3,2-c]chromene derivatives include an asymmetric domino reaction of 4-hydroxy-2H-chromen-2-ones with malononitriles . This reaction leads to the formation of the desired molecules in high yields and enantioselectivities .

Scientific Research Applications

Photochromic and Redox Properties

  • A study by Huang et al. (2007) explored the photochromic and redox properties of similar derivatives, noting that the presence of certain substituents influenced these properties. For example, compounds with phenyl groups showed both ring-opened and ring-closed forms, while those with an N,N-dimethylamino group exhibited only the ring-opened form. The study highlighted the significance of structural modifications in determining the photochromic behavior of these compounds (Huang, Kuo, Lin, & Yang, 2007).

Antineoplastic Activity

  • Research by Gašparová et al. (2010) investigated derivatives of 2H-pyrano[3,2-c]chromen-2-one for their antineoplastic activities. The study identified 3-phenyl-2H,5H-pyrano[3,2-c]chromen-2-one as a potential lead for further development in cancer treatment, indicating a promising area of research for related compounds (Gašparová, Kušnierová, Boháč, Ďurana, & Lácová, 2010).

Synthesis Techniques

  • A study by Nasri and Bayat (2018) introduced a novel approach for synthesizing a library of pyrano[3,2-c]chromene derivatives, emphasizing the efficiency and eco-friendliness of the method. This research contributes to the advancement of synthetic techniques for compounds like 10-Hydroxy-3,3-dimethylbenzofuro[3,2-c]pyrano[3,2-g]chromen-7(3H)-one (Nasri & Bayat, 2018).

Catalysis and Green Chemistry

  • Fekri et al. (2018) reported the use of amino glucose-functionalized silica-coated NiFe2O4 nanoparticles as a catalyst for synthesizing pyrano[3,2-c]chromen-5(4H)-ones. This method highlights the potential of using environmentally friendly catalysts in the synthesis of such compounds (Fekri, Nikpassand, Pourmirzajani, & Aghazadeh, 2018).

Medicinal Chemistry and Kinase Inhibitors

  • Amr et al. (2017) synthesized derivatives of 7H-furo[3,2-g]chromen-7-one and evaluated them as EGFR and VEGFR-2 kinase inhibitors. This study provides insights into the potential medicinal applications of similar compounds in treating diseases influenced by these kinases (Amr, Abdalla, Essaouy, Areef, Elgamal, Nassear, & Haschich, 2017).

Mechanism of Action

Pyrano[3,2-c]chromene derivatives have been found to display potent acetylcholinesterase inhibition . In most cases, the S-enantiomers were superior to the corresponding R-enantiomers . Molecular modelling provides a practical method for understanding the enantioselective discrimination of AChE with these kinds of compounds .

properties

IUPAC Name

6-hydroxy-17,17-dimethyl-3,12,16-trioxapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-1(13),2(10),4(9),5,7,14,18,20-octaen-11-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14O5/c1-20(2)6-5-10-7-13-16(9-14(10)25-20)24-19(22)17-12-4-3-11(21)8-15(12)23-18(13)17/h3-9,21H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTYFEXJZZVARFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C=CC2=CC3=C(C=C2O1)OC(=O)C4=C3OC5=C4C=CC(=C5)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14O5
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

10-Hydroxy-3,3-dimethylbenzofuro[3,2-c]pyrano[3,2-g]chromen-7(3H)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
10-Hydroxy-3,3-dimethylbenzofuro[3,2-c]pyrano[3,2-g]chromen-7(3H)-one
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10-Hydroxy-3,3-dimethylbenzofuro[3,2-c]pyrano[3,2-g]chromen-7(3H)-one
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10-Hydroxy-3,3-dimethylbenzofuro[3,2-c]pyrano[3,2-g]chromen-7(3H)-one
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10-Hydroxy-3,3-dimethylbenzofuro[3,2-c]pyrano[3,2-g]chromen-7(3H)-one
Reactant of Route 5
10-Hydroxy-3,3-dimethylbenzofuro[3,2-c]pyrano[3,2-g]chromen-7(3H)-one
Reactant of Route 6
10-Hydroxy-3,3-dimethylbenzofuro[3,2-c]pyrano[3,2-g]chromen-7(3H)-one

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